n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with isopropylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-1-amine: Similar structure with a slight variation in the position of the amine group.
N-ethyl-N-(propan-2-yl)propan-2-amine: Different substituents on the nitrogen atom.
Uniqueness
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine is unique due to the presence of the bromothiophene moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H14BrNS |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3 |
InChI Key |
HXWPULHDBFSHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
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